molecular formula C7H9NO2 B13828133 Hydroperoxide, 1-(3-pyridinyl)ethyl

Hydroperoxide, 1-(3-pyridinyl)ethyl

Cat. No.: B13828133
M. Wt: 139.15 g/mol
InChI Key: IXJVXYNSDWTRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroperoxyethyl)pyridine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a hydroperoxyethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroperoxyethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate hydroperoxide under controlled conditions. For instance, the reaction of pyridine with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride can yield 3-(1-Hydroperoxyethyl)pyridine .

Industrial Production Methods

Industrial production of 3-(1-Hydroperoxyethyl)pyridine typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroperoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex peroxides, while reduction can produce the corresponding alcohol .

Scientific Research Applications

3-(1-Hydroperoxyethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hydroperoxyethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic amine with a similar structure but lacking the hydroperoxyethyl group.

    3-(1-Hydroxyethyl)pyridine: Similar to 3-(1-Hydroperoxyethyl)pyridine but with a hydroxyl group instead of a hydroperoxy group.

    3-(1-Acetoxyethyl)pyridine: Contains an acetoxy group instead of a hydroperoxy group

Uniqueness

3-(1-Hydroperoxyethyl)pyridine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(1-hydroperoxyethyl)pyridine

InChI

InChI=1S/C7H9NO2/c1-6(10-9)7-3-2-4-8-5-7/h2-6,9H,1H3

InChI Key

IXJVXYNSDWTRPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.